Methyl 2-(5-methyl-2-thenoyl)benzoate

Description

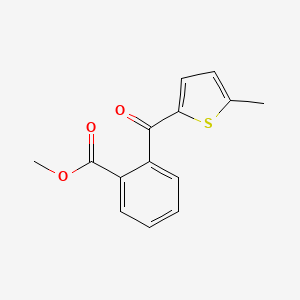

Methyl 2-(5-methyl-2-thenoyl)benzoate is a benzoate ester derivative featuring a 5-methyl-substituted thiophene-2-carbonyl group at the ortho position of the benzene ring. Its structure comprises a methyl ester group attached to a benzoic acid backbone, with a thiophene-based acyl substituent. Thiophene, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to purely aromatic or nitrogen-containing heterocycles (e.g., quinoline or pyrimidine).

Properties

IUPAC Name |

methyl 2-(5-methylthiophene-2-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9-7-8-12(18-9)13(15)10-5-3-4-6-11(10)14(16)17-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLJHUIBWZGUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-methyl-2-thenoyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-thenoyl chloride with methyl 2-hydroxybenzoate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-2-thenoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(5-methyl-2-thenoyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-2-thenoyl)benzoate involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Structural Analogs from Quinoline-Based Derivatives ()

Compounds C1–C7 in are methyl benzoate derivatives functionalized with piperazine-linked 2-arylquinoline-4-carbonyl groups. Key comparisons include:

Key Differences :

- The thiophene group in the target compound may improve solubility in non-polar solvents compared to bulkier quinoline derivatives.

Sulfonylurea Herbicide Derivatives ()

highlights methyl benzoate esters in sulfonylurea herbicides (e.g., bensulfuron-methyl). These compounds feature sulfonylurea bridges critical for herbicidal activity, unlike the target compound:

| Property | This compound | Bensulfuron-Methyl |

|---|---|---|

| Functional Group | Thiophene acyl | Sulfonylurea bridge + pyrimidine |

| Application | Not reported (potentially pharmaceutical) | Herbicide (inhibits acetolactate synthase) |

| Reactivity | Ester hydrolysis likely | Sulfonylurea bridge prone to hydrolysis |

Key Insight : The absence of a sulfonylurea group in the target compound suggests divergent applications, possibly in medicinal chemistry rather than agriculture .

Methoxy/Methyl-Substituted Benzoates ()

Methyl-5-methoxy-2-methylbenzoate () shares a simpler benzoate structure with electron-donating substituents:

| Property | This compound | Methyl-5-Methoxy-2-Methylbenzoate |

|---|---|---|

| Substituents | Thiophene acyl + methyl ester | Methoxy + methyl groups |

| Electronic Profile | Electron-withdrawing acyl group | Electron-donating methoxy group |

| Potential Reactivity | Acyl group may undergo nucleophilic attack | Methoxy group stabilizes via resonance |

Implication : The target compound’s acyl group could enhance electrophilicity, favoring reactions like amidation or ester exchange .

Research Findings and Data Gaps

- Synthesis: While describes crystallization of quinoline derivatives in ethyl acetate, the target compound’s synthesis remains unreported in the provided evidence.

Biological Activity

Methyl 2-(5-methyl-2-thenoyl)benzoate is an organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, providing an overview of research findings, mechanisms of action, and comparative analyses with similar compounds.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts.

The biological effects of this compound can be attributed to its structural features:

- Thienyl Group Interaction : The thienyl moiety in the compound is believed to participate in π-π interactions with aromatic residues in proteins, influencing various biological pathways.

- Ester Hydrolysis : The ester functional group can undergo hydrolysis, releasing active metabolites that may further contribute to its biological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-(methylthio)benzoate | Contains a methylthio group | Antimicrobial |

| Methyl 2-(5-methyl-2-furyl)benzoate | Contains a furyl group | Antioxidant |

| Methyl 2-(5-methyl-2-pyrrolyl)benzoate | Contains a pyrrolyl group | Anticancer |

This compound is unique due to its thienyl group, which imparts distinct electronic and steric properties compared to these similar compounds. This uniqueness may enhance its potential as a lead compound for drug development targeting microbial infections and inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 20 µg/mL. The study utilized standard methods such as disk diffusion and broth microdilution assays to assess efficacy.

- Anti-inflammatory Mechanism Investigation : In vitro assays revealed that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Assessment : Using the MTT assay, researchers found that the compound exhibited cytotoxic effects on cancer cell lines at higher concentrations (IC50 values ranging from 15 to 30 µM), suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.